3-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline
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Overview
Description
3-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H14F3NO2. It is characterized by the presence of a trifluoromethyl group and a methoxypropoxy group attached to an aniline ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Methoxypropylation: The aniline derivative undergoes a reaction with 3-methoxypropyl chloride in the presence of a base such as potassium carbonate to introduce the methoxypropoxy group.
Trifluoromethylation: The intermediate product is then subjected to trifluoromethylation using a reagent like trifluoromethyl iodide in the presence of a catalyst such as copper(I) iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding due to its unique functional groups.
Medicine: Investigated for potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxypropoxy group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxypropoxy)-4-(trifluoromethyl)aniline
- 3-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline
- 4-(3-Methoxypropoxy)-3-(trifluoromethyl)aniline
Uniqueness
3-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The trifluoromethyl group at the 5-position and the methoxypropoxy group at the 3-position result in unique reactivity patterns and biological interactions compared to its isomers.
Properties
IUPAC Name |
3-(3-methoxypropoxy)-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c1-16-3-2-4-17-10-6-8(11(12,13)14)5-9(15)7-10/h5-7H,2-4,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPTYQTUMRMVKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC(=CC(=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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